N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 688774-41-6
VCID: VC4923665
InChI: InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25)
SMILES: COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC
Molecular Formula: C19H19N3O5
Molecular Weight: 369.377

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

CAS No.: 688774-41-6

Cat. No.: VC4923665

Molecular Formula: C19H19N3O5

Molecular Weight: 369.377

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide - 688774-41-6

Specification

CAS No. 688774-41-6
Molecular Formula C19H19N3O5
Molecular Weight 369.377
IUPAC Name N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Standard InChI InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25)
Standard InChI Key UEPFTHCSOQSEKJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC

Introduction

Synthesis and Chemical Reactivity

The synthesis of compounds with similar structures typically involves multi-step reactions using commercially available reagents. For example, compounds like N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide are synthesized through key steps that involve the formation of the quinazoline core and the attachment of the dimethoxyphenyl group. The chemical reactivity of these compounds can be attributed to the functional groups present in their structure, which are likely to participate in reactions such as nucleophilic substitutions and hydrogen bonding.

Biological Activities and Potential Applications

Compounds with tetrahydroquinazoline cores have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. For instance, similar compounds have shown promise in preliminary studies, though specific data on N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is not available. Interaction studies with biological targets are crucial for understanding how these compounds interact with enzymes or receptors, which could lead to applications in drug development.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamideC22H25N3O4Contains a pentyl substituent and a carboxamide group
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamideC27H27N3O5Features an ethyl linkage and a different aromatic substitution
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamideC19H24N4O5Incorporates a tetrahydropyrimidine core instead of quinazoline

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